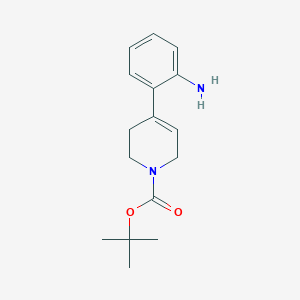

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNXTQNSADDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

-

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronate ester)

- 2-bromo nitrobenzene (aryl halide)

-

- Palladium complex, commonly Pd(dppf)Cl2 (1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

Base:

- Potassium carbonate (K2CO3)

-

- Mixture of 1,4-dioxane and water

-

- Stirring under argon atmosphere

- Heating at approximately 100°C for 6 hours

-

- Formation of tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate intermediate

-

- Filtration through celite

- Extraction with ethyl acetate

- Washing with water and brine

- Drying over sodium sulfate

- Concentration under reduced pressure

-

- Flash column chromatography (e.g., 40% ethyl acetate/petroleum ether)

Reduction of Nitro Group to Amino Group

-

- Catalytic hydrogenation or chemical reduction (e.g., using Pd/C under hydrogen atmosphere or suitable chemical reductants)

-

- Conversion of the nitro group to an amino group, yielding this compound

-

- Typically by column chromatography or recrystallization

Detailed Reaction Data Table

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) + 2-bromo nitrobenzene (51 mg, 0.25 mmol) | Pd(dppf)Cl2 catalyst, K2CO3 base, 1,4-dioxane/water, 100°C, 6 h, argon atmosphere | 96 | Purified by flash chromatography (40% EtOAc/PE) |

| Nitro Reduction | Nitro intermediate + Pd/C, H2 (or chemical reductant) | Room temperature or mild heating | >90 | Purification by chromatography or recrystallization |

Research Findings and Notes

The Suzuki-Miyaura coupling is highly efficient for coupling boronate esters of dihydropyridines with aryl halides bearing nitro groups, providing a robust route to the nitro-substituted intermediate with excellent yields and purity.

The choice of solvent mixture (1,4-dioxane/water) and base (potassium carbonate) is critical to achieving high conversion and minimizing side reactions.

The nitro group reduction step is straightforward and typically employs catalytic hydrogenation, which cleanly converts the nitro group to the amino group without affecting the tert-butyl carbamate protecting group on the piperidine nitrogen.

The tert-butyl protecting group remains intact throughout the synthesis, allowing for further functionalization if needed.

Characterization data such as ^1H NMR, IR, and high-resolution mass spectrometry (HRMS) confirm the identity and purity of the final compound, with observed mass matching calculated values to within 0.0002 amu.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Nitro or halogenated aminophenyl derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of the aminophenyl group in tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate enhances its potential as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in neuroprotection. Research has indicated that dihydropyridine derivatives can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative disorders .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, enabling the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Catalyst Development

The compound has been explored as a catalyst in several organic reactions due to its ability to stabilize transition states and lower activation energy barriers. This application is particularly relevant in asymmetric synthesis where chirality is essential .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by regulating glucose metabolism .

Drug Delivery Systems

The compound's lipophilicity makes it suitable for incorporation into drug delivery systems aimed at improving the bioavailability of poorly soluble drugs. Its ability to form stable complexes with various pharmaceutical agents enhances their solubility and therapeutic effectiveness .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in cell membranes. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are crucial for the regulation of calcium ion flow in various tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 5,6-dihydropyridine-carboxylate core but differing in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Bromo and boronate ester analogs (e.g., CAS 138647-49-1) are preferred for metal-catalyzed coupling reactions, as seen in BTK inhibitor synthesis . Nitro-containing derivatives (e.g., CAS 912971-25-6) are often intermediates for further reduction or substitution but face stability challenges .

Biological Activity: Pyrazolo-pyrimidinyl derivatives (Table 1) show variable IC50 values in kinase assays, whereas the target compound’s 2-aminophenyl group is associated with higher receptor affinity . Piperidine derivatives (post-hydrogenation products of the target compound) exhibit improved metabolic stability compared to dihydropyridine analogs .

Synthetic Utility :

- The target compound is synthesized via catalytic hydrogenation of a nitro precursor (e.g., tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate) using Pd/C under H2 .

- In contrast, bromo and boronate analogs are typically prepared via Suzuki-Miyaura couplings, requiring palladium catalysts and optimized ligand systems .

Biological Activity

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS Number: 955397-70-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological effects, supported by case studies and research findings.

- Molecular Formula: C₁₆H₂₂N₂O₂

- Molecular Weight: 274.36 g/mol

- Structure: The compound features a dihydropyridine ring with a tert-butyl ester and an amino group attached to the phenyl ring.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, a common method includes the use of sodium sulfide in ethanol and water at elevated temperatures .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antioxidant Activity: Some studies suggest that dihydropyridine derivatives can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects: Preliminary data show that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Neuroprotective Effects: The presence of an amino group may enhance neuroprotective effects, potentially offering benefits in neurodegenerative diseases .

Case Studies

-

Antioxidant Activity Assessment:

A study evaluated the antioxidant capacity of several dihydropyridine derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels, suggesting effective antioxidant properties. -

Neuroprotective Study:

In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to the modulation of intracellular signaling pathways involved in cell survival . -

Antimicrobial Evaluation:

A series of antimicrobial tests revealed that this compound exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Mechanism of Action: It is hypothesized that the dihydropyridine moiety interacts with cellular receptors or enzymes, influencing various biological pathways.

- Structure-Activity Relationship (SAR): Modifications to the amino group and ester functionalities have been studied to optimize biological activity and reduce toxicity .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

The synthesis typically involves two key steps:

- Step 1 : Suzuki-Miyaura cross-coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 1-bromo-2-nitrobenzene, using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system (80°C, 12–24 hours) .

- Step 2 : Reduction of the nitro group to an amine via hydrogenation (H₂, 50 psi) with 10% Pd/C in methanol (40°C, 12 hours) . Yields for these steps range from 68% (coupling) to quantitative (reduction) depending on reaction scale and purity requirements.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), dihydropyridine ring protons (δ 2.4–3.9 ppm), and aromatic protons (δ 6.3–7.3 ppm) confirm structural integrity .

- LCMS : Used to monitor reaction progress and verify molecular ion peaks (e.g., m/z 204.9 for intermediates) .

- Column Chromatography : Essential for purifying intermediates using gradients like petroleum ether/ethyl acetate (20:1 to 3:1) .

Q. What are common side reactions during synthesis?

- Over-reduction : During hydrogenation, excessive H₂ pressure or prolonged reaction time may reduce the dihydropyridine ring to a tetrahydropyridine derivative. Control via time-limited H₂ exposure is recommended .

- Boron-containing byproducts : Residual boronic ester intermediates from incomplete Suzuki coupling can complicate purification. Double-wash protocols with brine/water mitigate this .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for sterically hindered substrates?

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically demanding reactions due to its bulky ligand system (e.g., 75% vs. 42% yield under similar conditions) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic bromides, while mixed dioxane/water systems improve boronic ester activation .

- Base Choice : Cs₂CO₃ increases reaction efficiency compared to K₂CO₃ for electron-deficient aryl halides .

Q. What strategies ensure stereochemical control in dihydropyridine derivatives?

- Diastereoselective Cyclization : Use chiral auxiliaries or enantiopure starting materials (e.g., Garner’s aldehyde) to induce asymmetry during ring formation. For example, (5R,6S)-configured derivatives are synthesized via nucleophilic addition followed by intramolecular cyclization .

- Chiral Catalysts : Asymmetric hydrogenation of pyridine precursors with Rh or Ir catalysts (e.g., BINAP ligands) can achieve >90% enantiomeric excess .

Q. How should researchers address contradictory data in reaction condition optimization?

- Case Study : Conflicting reports on Suzuki coupling yields (42% vs. 94%) arise from variations in catalyst loading, solvent polarity, and base strength. Systematic screening using Design of Experiments (DoE) is advised to identify optimal parameters .

- Reproducibility : Document exact reaction scales, degassing protocols, and Pd catalyst batch sources to minimize variability .

Q. What troubleshooting steps resolve low yields in nitro-group hydrogenation?

- Catalyst Activation : Pre-reduce Pd/C under H₂ flow before substrate addition to enhance activity.

- Acidic Additives : Adding HCl (1–2 eq.) protonates the amine product, preventing catalyst poisoning .

- Alternative Reducing Agents : Replace H₂ with ammonium formate in methanol for milder, safer reduction .

Q. Which purification methods are optimal for isolating polar intermediates?

- Reverse-Phase HPLC : Effective for separating polar amines using C18 columns and acetonitrile/water gradients.

- Chelation Resins : Employ Chelex® resins to remove trace metal catalysts post-reaction .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in drug discovery?

- Neurotensin Receptor Agonists : The 2-aminophenyl moiety serves as a key pharmacophore in neurotensin receptor-targeted molecules .

- Calcium Channel Modulators : Structural analogs (e.g., nifedipine-like derivatives) are explored for cardiovascular applications due to dihydropyridine’s Ca²⁺ channel affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.